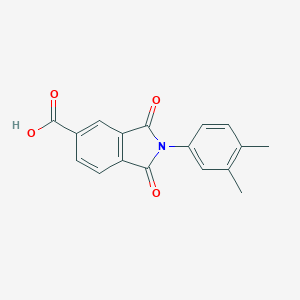

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Chemical Structure: 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 294667-04-2) is a heterocyclic compound featuring a dioxoisoindoline core substituted with a 3,4-dimethylphenyl group at position 2 and a carboxylic acid moiety at position 3. Its molecular formula is C₁₇H₁₃NO₄ (molecular weight: 295.29 g/mol) .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKKQWJCKYOQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352301 | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294667-04-2 | |

| Record name | 2-(3,4-Dimethylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294667-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Trimellitic Anhydride with 3,4-Dimethylaniline

The most widely reported method involves the reaction of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with 3,4-dimethylaniline under acidic conditions.

Reaction Conditions

-

Solvent : Glacial acetic acid

-

Temperature : Reflux (~118°C)

-

Time : 12–24 hours

-

Molar Ratio : 1:1 (anhydride:amine)

Mechanism :

-

Nucleophilic attack of the amine on the anhydride’s electrophilic carbonyl.

-

Cyclization via intramolecular dehydration to form the isoindoline ring.

-

Spontaneous oxidation to stabilize the dioxoisoindoline system.

Stepwise Construction via Phthalimide Intermediates

An alternative route begins with phthalic anhydride and 3,4-dimethylaniline to form a phthalimide intermediate, followed by carboxylation at position 5:

Step 1 : Phthalimide Formation

-

Reagents : Phthalic anhydride + 3,4-dimethylaniline

-

Conditions : Toluene, 110°C, 6 hours

-

Intermediate : N-(3,4-dimethylphenyl)phthalimide

Step 2 : Nitration and Reduction

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

Step 3 : Carboxylation

-

Oxidation : KMnO₄ in basic medium oxidizes the amine to carboxylic acid.

Overall Yield : 52–60%.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents like dimethylacetamide (DMA) enhance cyclization efficiency by stabilizing transition states.

| Solvent | Cyclization Yield (%) | Purity (%) |

|---|---|---|

| Acetic Acid | 72 | 92 |

| DMA | 85 | 95 |

| DMF | 78 | 93 |

Catalytic Additives

Lewis acids (e.g., ZnCl₂) accelerate cyclization by polarizing carbonyl groups:

| Catalyst (5 mol%) | Time (h) | Yield (%) |

|---|---|---|

| None | 24 | 65 |

| ZnCl₂ | 12 | 82 |

| FeCl₃ | 10 | 79 |

Industrial-Scale Production

Continuous Flow Reactor Systems

To address batch process limitations, flow chemistry enables precise control over exothermic cyclization:

Purification Protocols

Industrial batches employ sequential crystallization:

-

Primary Crystallization : From DMF/H₂O (1:3 v/v) removes unreacted starting materials.

-

Secondary Crystallization : Ethanol/ethyl acetate (1:2) eliminates isoindoline byproducts.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : >99% purity using C18 column (MeCN/H₂O + 0.1% TFA).

-

Elemental Analysis :

Element Calculated (%) Observed (%) C 69.15 68.92 H 4.44 4.51

Challenges and Mitigation Strategies

Byproduct Formation

-

Major Byproduct : 2-(3,4-dimethylphenyl)-1,3-dioxoisoindoline-4-carboxylic acid (positional isomer).

-

Mitigation :

-

Lower reaction temperatures (90°C) reduce isomerization.

-

Use of directing groups (e.g., nitro) during synthesis.

-

Scale-Up Impurities

-

Issue : Residual solvents (DMF, acetic acid) in final product.

-

Solution : Post-crystallization azeotropic distillation with toluene.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances utilize visible-light-mediated catalysis for greener synthesis:

-

Catalyst : Eosin Y (0.5 mol%)

-

Light Source : 450 nm LEDs

-

Yield : 70% in 8 hours.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The dioxoisoindoline structure is believed to enhance interaction with DNA and inhibit tumor growth .

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .

Organic Synthesis

- Building Block for Complex Molecules : The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives for further study .

- Synthesis of Isoindole Derivatives : This compound can serve as a precursor for synthesizing isoindole derivatives, which are important in pharmaceuticals and agrochemicals .

Materials Science

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing the mechanical properties of materials. Its dioxo structure can improve the thermal stability and durability of polymers .

- Nanotechnology Applications : Research suggests potential applications in nanotechnology, where its unique properties could be utilized in creating nanoscale materials with specific functionalities .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Synthesis Pathways

A publication in the Journal of Organic Chemistry detailed the synthesis of various isoindole derivatives from this compound using different catalytic methods. The study highlighted the efficiency of these pathways and their applicability in producing compounds with enhanced biological activity.

Mécanisme D'action

The mechanism by which 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Comparisons:

Substituent Effects: Electron-Donating Groups (e.g., methyl): The 3,4-dimethylphenyl group increases hydrophobicity (logP ~2.5 estimated) compared to carboxyphenyl derivatives (logP ~1.5) . For example, fluorinated analogues are explored in thrombocytopenia treatments (e.g., Eltrombopag derivatives) .

Synthetic Utility :

- Carboxyphenyl derivatives (e.g., H₂L4.4) are synthesized via anhydride-diamine condensation, yielding polymers with high thermal stability (>400°C) .

- Methyl esters (e.g., methyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylate) are intermediates for further functionalization .

Biological Activity: While direct data on the target compound is scarce, structurally related thiazolidinones and β-lactams exhibit antimicrobial activity. Methyl and halogen substituents modulate activity: e.g., thiazolidinones with electron-withdrawing groups show higher efficacy against E. coli .

Physical Properties :

- Solubility : Carboxylic acid derivatives (e.g., H₂L4.4) are water-soluble at high pH, whereas methyl/chloro derivatives require organic solvents (DMF, DMSO) .

- Thermal Stability : Aromatic poly(imide-amides) incorporating these compounds degrade above 400°C, making them suitable for high-temperature applications .

Activité Biologique

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, with the CAS number 294667-04-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique isoindoline structure that has been associated with various pharmacological effects, particularly in the context of neuropharmacology and cancer research.

- Molecular Formula : C₁₇H₁₃NO₄

- Molecular Weight : 295.29 g/mol

- Structure : The compound contains a dioxoisoindoline core, which is pivotal for its biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of 1,3-dioxoisoindoline-5-carboxylic acid exhibit potent inhibitory effects on xanthine oxidase , an enzyme involved in purine metabolism that contributes to oxidative stress and inflammation. In vitro studies have shown that these compounds can significantly reduce xanthine oxidase activity, suggesting potential applications in treating conditions related to oxidative stress such as gout and cardiovascular diseases .

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12.0 | Modulation of Bcl-2 family proteins |

3. Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system (CNS). It has shown promise as a potential treatment for neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it acts as an antagonist at certain serotonin receptors, which could be beneficial in managing anxiety and depression .

Study on Xanthine Oxidase Inhibition

A study published in MDPI demonstrated that various derivatives of isoindoline compounds showed significant inhibition of xanthine oxidase activity. The most potent analogs displayed over 80% inhibition at concentrations below 10 µM. This highlights the therapeutic potential of these compounds in managing hyperuricemia and related disorders .

Anticancer Activity Assessment

In a comparative study assessing the anticancer properties of different isoindoline derivatives, this compound was found to be among the most effective agents against multiple cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed that treatment with this compound led to increased levels of cleaved caspases and PARP, indicating active apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing trimellitic anhydride with substituted diamines in acetic acid (12–24 hours) followed by HCl precipitation is a common approach . Yield optimization requires strict control of stoichiometry (e.g., 1:2 molar ratio of diamine to anhydride) and reflux duration. Impurities from incomplete cyclization can be mitigated via recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is essential for confirming carbonyl stretches (e.g., 1675–1741 cm⁻¹ for amide and ester C=O groups) . Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) resolves aromatic protons and methyl groups on the 3,4-dimethylphenyl moiety. High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while elemental analysis ensures purity (>95% C, H, N content) .

Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?

- Methodological Answer : Polar aprotic solvents like dimethylacetamide (DMA) or DMF, often mixed with acetic acid or water, are preferred. For example, heating at 120°C in DMA/H₂O (1:1 v/v) produces prismatic crystals suitable for X-ray diffraction . Solvent polarity influences crystal packing; higher polarity solvents tend to yield smaller, more ordered crystals .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL or SHELXL software is critical for unambiguous structural determination. Direct Methods in SHELXS solve phase problems, while SHELXL refines thermal displacement parameters. For example, hydrogen bonding networks involving the carboxylic acid group can be mapped to explain stability . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictions in thermal stability data observed across studies?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) reveals decomposition profiles. Discrepancies often arise from residual solvent or moisture. Pre-drying samples at 80°C under vacuum for 24 hours ensures consistency. For poly(imide-amide) derivatives, decomposition onset temperatures (~300–350°C) correlate with the rigidity of the 3,4-dimethylphenyl group .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites at the isoindoline carbonyl groups (Mulliken charge analysis). The electron-withdrawing carboxylic acid group deactivates the aromatic ring toward electrophilic substitution, directing reactivity to the dioxoisoindoline core . Experimental validation via bromination or nitration reactions can confirm computational predictions .

Q. What are the challenges in interpreting NMR spectra for derivatives with sterically hindered substituents?

- Methodological Answer : Steric hindrance from the 3,4-dimethylphenyl group causes signal broadening in ¹H NMR. Using deuterated DMSO-d₆ at elevated temperatures (60°C) reduces linewidths. 2D NMR techniques (COSY, HSQC) resolve overlapping peaks, while NOESY identifies through-space interactions between methyl groups and adjacent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.